molecular formula C16H21Cl2N3OS B2434205 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride CAS No. 2460740-43-4

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride

Cat. No. B2434205
CAS RN: 2460740-43-4
M. Wt: 374.32
InChI Key: WZIGNGJZOMYOOB-SNFSYSBXSA-N
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Description

The compound is a complex organic molecule that contains an indene and a thiazole moiety. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene. Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indene and thiazole rings, along with the various functional groups attached to them. The stereochemistry at the 1R,2R positions would also be a crucial feature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide group might participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents .

Scientific Research Applications

Psychotropic, Anti-inflammatory, and Cytotoxic Activities

This compound has been investigated for its psychotropic, anti-inflammatory, and cytotoxic properties. Studies indicate it has marked sedative action, significant anti-inflammatory activity, and selective cytotoxic effects on tumor cell lines, as well as some antimicrobial action (Zablotskaya et al., 2013).

Urease Inhibition and Cytotoxicity

Another study explored the synthesis of similar compounds with a focus on their urease inhibitory potential. The synthesized molecules showed promising activity against this enzyme while also exhibiting lower cytotoxicity compared to other agents (Abbasi et al., 2020).

Antimicrobial and Cytotoxic Activities

Various studies have synthesized derivatives of this compound to evaluate their antimicrobial and cytotoxic activities. Some derivatives have shown high antibacterial activity, anticandidal effect, and cytotoxicity against human leukemia cells and other cancer cell lines (Dawbaa et al., 2021).

Antifungal and Antibacterial Properties

Derivatives of this compound have been synthesized and tested for their antimicrobial activities against various bacteria and fungi, showing notable activity and potential as antifungal and antibacterial agents (Evren et al., 2020).

Synthesis and Structural Analysis

Various research efforts have focused on the synthesis and structural characterization of this compound and its derivatives, contributing to a better understanding of its potential applications in medicinal chemistry (Manolov et al., 2021).

Potential Antihypertensive and Cardiotropic Effects

Research also includes the study of similar compounds as potential antihypertensive and cardiotropic drugs, indicating a promising direction for future medicinal applications (Drapak et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, many thiazole-containing compounds are known to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS.2ClH/c1-16(2,15-18-7-8-21-15)14(20)19-12-9-10-5-3-4-6-11(10)13(12)17;;/h3-8,12-13H,9,17H2,1-2H3,(H,19,20);2*1H/t12-,13-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIGNGJZOMYOOB-SNFSYSBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CS1)C(=O)NC2CC3=CC=CC=C3C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=NC=CS1)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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